5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile
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Overview
Description
5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chlorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 2-chloro-3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetamide.
Oxidation: Corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and pyridine moieties allows for interactions with hydrophobic and aromatic regions of the target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4’-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4’-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- N-(5-(4’-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides
Uniqueness
5-(4’-Chlorophenyl)-2-chloro-3-pyridineacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the chlorophenyl and pyridine rings with a nitrile group provides a versatile scaffold for further chemical modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-3-1-9(2-4-12)11-7-10(5-6-16)13(15)17-8-11/h1-4,7-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXCBOZRMTMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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